molecular formula C11H13F9O3 B12089824 tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12089824
M. Wt: 364.20 g/mol
InChI Key: XCCWGPMIEPOYAO-UHFFFAOYSA-N
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Description

tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of both tert-butyl and perfluorohexyl groups, which impart distinct hydrophobic and lipophobic characteristics. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,2H,2H-perfluorohexanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbonate linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of tert-butyl substituted products.

    Hydrolysis: tert-Butyl alcohol and 1H,1H,2H,2H-perfluorohexanol.

    Oxidation: Perfluorohexyl carboxylic acids.

    Reduction: Perfluorohexyl alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

Industry: Industrially, it is used in the production of coatings, surfactants, and lubricants. Its stability and resistance to chemical degradation make it suitable for use in harsh environments .

Mechanism of Action

The mechanism of action of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The carbonate group can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions .

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • tert-Butyl perfluorooctyl carbonate
  • tert-Butyl perfluorobutyl carbonate

Comparison: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the presence of both tert-butyl and perfluorohexyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in shorter or longer chain analogs. Its stability and versatility make it a preferred choice in various applications .

Properties

Molecular Formula

C11H13F9O3

Molecular Weight

364.20 g/mol

IUPAC Name

tert-butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H13F9O3/c1-7(2,3)23-6(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H2,1-3H3

InChI Key

XCCWGPMIEPOYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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